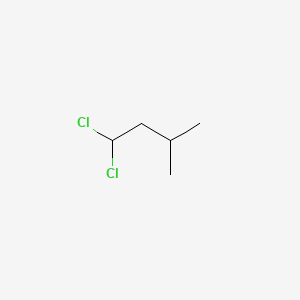

Butane, 1,1-dichloro-3-methyl-

Description

Contextualization within Halogenated Hydrocarbon Chemistry Research

Halogenated hydrocarbons, or halocarbons, are chemical compounds in which one or more carbon atoms are covalently bonded to halogen atoms. wikipedia.org This class includes organochlorides, which are the most common industrially. wikipedia.org The first synthesis of these compounds dates back to the early 1800s, with production increasing significantly as their utility as solvents and anesthetics was recognized. wikipedia.org

Research into halogenated hydrocarbons is extensive, covering their synthesis, reactivity, and application. acs.org A significant area of study involves their photochemistry to understand solvent effects on chemical reactions and to potentially control reaction pathways using advanced techniques like ultrafast lasers. osc.edu These compounds are ideal models for such fundamental studies due to their relatively simple structures and the easily modifiable carbon-halogen bonds. osc.edu Butane, 1,1-dichloro-3-methyl- fits within this context as a geminal dichloroalkane, a subclass of halogenated hydrocarbons where two halogen atoms are attached to the same carbon atom. Its study contributes to the broader understanding of structure-reactivity relationships within this important class of chemicals.

Foundational Research and Historical Trajectories in Dichloroalkane Investigations

The investigation of dichloroalkanes is a significant thread in the history of organic chemistry. Early research focused on the methods of their preparation, which often involved the direct halogenation of alkanes. libretexts.org The development of plastics and synthetic elastomers spurred a massive expansion in the production and study of halogenated compounds. wikipedia.org

Historically, the synthesis of geminal dichlorides, such as Butane, 1,1-dichloro-3-methyl-, has been achieved through various methods. One established route involves the transformation of aldehydes into geminal dichlorides. organic-chemistry.org A notable method employs phthaloyl chloride as the reagent and N-formylpyrrolidine as a Lewis base catalyst, which offers mild reaction conditions and high functional group compatibility. organic-chemistry.org Another approach involves the deoxygenative halogenation of aldehydes using a combination of triphenylphosphine (B44618) (Ph₃P) and 1,2-dihaloethanes. organic-chemistry.org These foundational synthetic strategies have paved the way for more advanced and efficient methods currently being explored. The study of vicinal dichlorides (where chlorine atoms are on adjacent carbons) has also been extensive, with methods like the dichlorination of epoxides being a key area of investigation. organic-chemistry.org

Contemporary Research Significance and Future Directions in Chemical Synthesis

In modern chemical research, Butane, 1,1-dichloro-3-methyl- and related dichloroalkanes are primarily valued as intermediates in the synthesis of more complex organic molecules, including pharmaceuticals and dyes. ontosight.ai The presence of two chlorine atoms on a single carbon provides a unique reactive site for further chemical transformations.

Contemporary research is heavily focused on developing more efficient, selective, and environmentally benign synthetic methods. researchgate.net Key future directions in the synthesis of compounds like Butane, 1,1-dichloro-3-methyl- include:

C-H Functionalization: A major goal in organic synthesis is the direct conversion of carbon-hydrogen bonds into new functional groups. Palladium-catalyzed C-H functionalization is a particularly promising area that could lead to more direct and less wasteful syntheses of complex molecules from simple hydrocarbon precursors. researchgate.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalysis offers high selectivity and mild reaction conditions, making it an attractive alternative to traditional chemical catalysis for producing chiral compounds and other fine chemicals. researchgate.net

Computational and Automated Synthesis: The advent of machine learning and artificial intelligence is revolutionizing how synthetic pathways are designed. Computer-assisted retrosynthesis programs can now analyze complex target molecules and propose viable synthetic routes by drawing on vast reaction databases. nih.gov These tools can accelerate the discovery of new synthetic routes for compounds like dichloroalkanes and their derivatives. nih.gov

The ongoing refinement of these advanced synthetic strategies promises to enhance the utility of dichloroalkanes as building blocks in the creation of novel and valuable chemical entities. acs.orgresearchgate.net

Structure

3D Structure

Properties

CAS No. |

625-66-1 |

|---|---|

Molecular Formula |

C5H10Cl2 |

Molecular Weight |

141.04 g/mol |

IUPAC Name |

1,1-dichloro-3-methylbutane |

InChI |

InChI=1S/C5H10Cl2/c1-4(2)3-5(6)7/h4-5H,3H2,1-2H3 |

InChI Key |

VXEMJASOVHTHLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Butane, 1,1 Dichloro 3 Methyl

Dehydrochlorination Reaction Pathways

Dehydrochlorination of Butane, 1,1-dichloro-3-methyl- is a foundational transformation that leads to the synthesis of both olefinic and acetylenic derivatives. This process occurs in a stepwise manner, with the initial elimination of one molecule of hydrogen chloride yielding a vinyl halide, which can then undergo a second elimination to form an alkyne.

Experimental Protocols for Dehydrochlorination of Butane, 1,1-dichloro-3-methyl-

The selective synthesis of either the intermediate alkene or the final alkyne product from Butane, 1,1-dichloro-3-methyl- is achieved through the careful selection of reagents and the control of reaction conditions.

The dehydrochlorination of alkyl dihalides like Butane, 1,1-dichloro-3-methyl- is typically achieved using strong bases. masterorganicchemistry.com These are not catalytic in nature but are consumed in stoichiometric amounts during the reaction. The most common and effective reagents for this transformation are sodium amide (NaNH₂) and alcoholic solutions of potassium hydroxide (B78521) (KOH). brainly.comdoubtnut.com

Sodium amide is a particularly strong base and is often used in excess to ensure the reaction proceeds to completion, typically forming the alkyne. brainly.comchegg.comchegg.com The high basicity of the amide ion (NH₂⁻) is sufficient to abstract protons in both elimination steps. masterorganicchemistry.com Alcoholic potassium hydroxide is also a potent reagent for dehydrohalogenation, with the alkoxide ions present in the solution acting as the strong base required to initiate the elimination. learncbse.in

In some protocols, other base-solvent systems can be employed. For instance, potassium hydroxide in diethylene glycol has been used for dehydrochlorination reactions under heated conditions. google.com

The distribution of products between the intermediate chloromethylbutene and the final alkyne is directly influenced by the reaction conditions, particularly the strength and stoichiometry of the base.

When the goal is the formation of the alkyne, a significant excess of a very strong base, such as sodium amide, is used. brainly.comchegg.comchegg.com This ensures that both dehydrochlorination steps occur. Conversely, using a milder base or a controlled amount of a strong base can favor the isolation of the intermediate vinyl halide. The general principle of elimination reactions suggests that less substituted alkenes are favored when using a sterically hindered or bulky base, a concept known as Hofmann's rule. ksu.edu.sa However, with small, strong bases like hydroxide or ethoxide, the more stable, more substituted alkene is typically the major product, following Zaitsev's Rule. ksu.edu.sa For the initial dehydrochlorination of Butane, 1,1-dichloro-3-methyl-, this leads to a specific olefinic product.

| Reagent | Typical Condition | Primary Product | Reference |

|---|---|---|---|

| Excess Sodium Amide (NaNH₂) | Liquid Ammonia or other inert solvent | 3-methyl-1-butyne (B31179) | brainly.com, chegg.com, chegg.com |

| Alcoholic Potassium Hydroxide (KOH) | Heating | 1-chloro-3-methyl-1-butene (B15485646) and/or 3-methyl-1-butyne | doubtnut.com, learncbse.in |

Formation of Olefinic Products: Chloromethylbutenes

The first dehydrochlorination of Butane, 1,1-dichloro-3-methyl- results in the formation of a vinyl halide, which is a type of chloromethylbutene. The hydrogen atom is removed from the carbon adjacent to the CCl₂ group. This reaction yields 1-chloro-3-methyl-1-butene as the intermediate olefinic product. nist.govnih.govnist.gov This intermediate still contains a chlorine atom and a double bond, making it susceptible to a second elimination reaction. masterorganicchemistry.com

Formation of Acetylenic Products: 3-methyl-1-butyne

The ultimate product of the double dehydrohalogenation of Butane, 1,1-dichloro-3-methyl- is 3-methyl-1-butyne . brainly.comchegg.comchegg.com This transformation requires a second elimination step, where the intermediate, 1-chloro-3-methyl-1-butene, loses another molecule of hydrogen chloride. This second step necessitates treatment with a strong base, with excess sodium amide being particularly effective in driving the reaction to the formation of the terminal alkyne. masterorganicchemistry.com

| Reaction Stage | Product Name | Molecular Formula | Reference |

|---|---|---|---|

| Single Dehydrochlorination | 1-chloro-3-methyl-1-butene | C₅H₉Cl | nist.gov, nih.gov |

| Double Dehydrochlorination | 3-methyl-1-butyne | C₅H₈ | brainly.com |

Mechanisms of Halogen Atom Transformation

The transformation of the dichlorinated alkane to both the intermediate alkene and the final alkyne proceeds through a bimolecular elimination (E2) mechanism . brainly.comksu.edu.samasterorganicchemistry.com This mechanism involves a single, concerted step for each elimination event. masterorganicchemistry.comyoutube.com

In the first E2 reaction, the base (e.g., NH₂⁻) abstracts a proton from the carbon atom adjacent to the one bearing the two chlorine atoms. Simultaneously, the electron pair from the C-H bond shifts to form a pi bond between the two carbons, and one of the chlorine atoms departs as a chloride ion (leaving group). youtube.com

The second elimination, which converts the 1-chloro-3-methyl-1-butene intermediate into 3-methyl-1-butyne, is also an E2 reaction. masterorganicchemistry.com In this step, the base removes a proton from the carbon atom that is part of the double bond, and the remaining chlorine atom is eliminated. This process results in the formation of a second pi bond, creating the carbon-carbon triple bond characteristic of an alkyne. masterorganicchemistry.com The requirement for the proton to be removed from an sp²-hybridized carbon makes this step generally more difficult than the first, often necessitating stronger bases or higher temperatures.

Nucleophilic Substitution Reactions in Dihaloalkane Systems

Geminal dihalides, such as Butane, 1,1-dichloro-3-methyl-, are susceptible to nucleophilic substitution reactions, particularly hydrolysis. When treated with an aqueous solution of a base like potassium hydroxide (KOH), these compounds can be converted into carbonyl compounds.

The reaction proceeds through a two-step mechanism. Initially, a nucleophilic substitution of one chlorine atom by a hydroxide ion occurs, forming an unstable intermediate known as a gem-halohydrin. This is followed by the rapid elimination of a hydrogen halide, leading to the formation of an aldehyde. In the case of Butane, 1,1-dichloro-3-methyl-, the hydrolysis product is 3-methylbutanal.

This transformation is a valuable synthetic route for the preparation of aldehydes from geminal dihalides where the two halogen atoms are located on a terminal carbon.

Elimination Reactions and Regioselectivity in Butane, 1,1-dichloro-3-methyl- Derived Systems

Butane, 1,1-dichloro-3-methyl- readily undergoes elimination reactions when treated with a strong base, such as sodium amide (NaNH₂). This process involves a double dehydrohalogenation, resulting in the formation of an alkyne. The reaction proceeds via a concerted, one-step E2 (bimolecular elimination) mechanism. chemeo.comnih.gov

In the first step of the elimination, the strong base abstracts a proton from the carbon atom adjacent (beta) to the carbon bearing the chlorine atoms. Simultaneously, a carbon-carbon double bond is formed, and one of the chlorine atoms is expelled as a chloride ion. This results in the formation of a vinyl chloride intermediate.

The second elimination follows a similar pathway. The base removes the remaining vinylic proton, leading to the formation of a triple bond and the departure of the second chloride ion. The final product of this double dehydrohalogenation of Butane, 1,1-dichloro-3-methyl- is 3-methyl-1-butyne. doubtnut.comchegg.comdoubtnut.com

The reaction can be summarized as follows: CH₃CH(CH₃)CH₂CHCl₂ + 2 NaNH₂ → CH₃CH(CH₃)C≡CH + 2 NaCl + 2 NH₃

Regioselectivity: The regioselectivity of this elimination is straightforward as there is only one adjacent carbon with protons that can be removed. In more complex haloalkanes, the regioselectivity of elimination reactions is governed by the Zaitsev and Hofmann rules. anl.gov Zaitsev's rule predicts the formation of the more substituted (and generally more stable) alkene, which is favored by small, strong bases. anl.gov Conversely, the Hofmann rule predicts the formation of the less substituted alkene, which is favored when using bulky, sterically hindered bases. anl.gov In the case of the double dehydrohalogenation of Butane, 1,1-dichloro-3-methyl- to form a terminal alkyne, the position of the resulting triple bond is determined by the location of the geminal dichlorides.

Radical Halogenation and Byproduct Formation in Related Dichloroalkane Syntheses

The synthesis of Butane, 1,1-dichloro-3-methyl- typically involves the free-radical chlorination of isopentane (B150273) (2-methylbutane). This reaction is initiated by the homolytic cleavage of chlorine molecules (Cl₂) into chlorine radicals (Cl•) using UV light. These highly reactive radicals then abstract hydrogen atoms from the alkane, leading to the formation of alkyl radicals, which in turn react with another molecule of Cl₂ to form the chlorinated product and another chlorine radical, thus propagating the chain reaction.

Free-radical halogenation is known for its lack of selectivity, especially with chlorine. libretexts.org The chlorination of isopentane can occur at any of the different types of hydrogen atoms present in the molecule (primary, secondary, and tertiary), leading to a mixture of monochlorinated isomers. nih.govaskfilo.comembibe.com

The possible monochlorinated products from the reaction of isopentane with chlorine are:

1-chloro-2-methylbutane (B150327)

2-chloro-2-methylbutane (B165293)

2-chloro-3-methylbutane (B3192504)

1-chloro-3-methylbutane (B93926)

Further chlorination of these monochlorinated products leads to the formation of various dichlorinated isomers, including Butane, 1,1-dichloro-3-methyl-. The formation of the target compound specifically arises from the further chlorination of 1-chloro-3-methylbutane at the C1 position.

Due to the statistical nature of radical abstraction and the different reactivities of the various C-H bonds, a complex mixture of byproducts is inevitably formed. The dichlorination of isopentane can result in numerous structural isomers. The primary byproducts in the synthesis of Butane, 1,1-dichloro-3-methyl- would be other dichlorinated isomers of isopentane.

Product Distribution in Monochlorination of Isopentane:

The relative amounts of the different monochlorinated isomers depend on the number of each type of hydrogen atom and their relative reactivity (tertiary > secondary > primary). The table below illustrates the statistical product distribution for the monochlorination of isopentane.

| Product | Hydrogen Type | Number of Hydrogens | Relative Reactivity | Calculated Relative Amount | Percentage Yield |

| 1-chloro-2-methylbutane | Primary | 6 | 1 | 6 | 28% |

| 2-chloro-2-methylbutane | Tertiary | 1 | 5 | 5 | 23% |

| 2-chloro-3-methylbutane | Secondary | 2 | 3.8 | 7.6 | 35% |

| 1-chloro-3-methylbutane | Primary | 3 | 1 | 3 | 14% |

Note: The relative reactivities are approximate and can vary with reaction conditions.

Thermochemical Analysis of Butane, 1,1-dichloro-3-methyl- Transformations

A thermochemical analysis of the transformations involving Butane, 1,1-dichloro-3-methyl- can provide insights into the energetics of these reactions. A key transformation is the elimination reaction to form 3-methyl-1-butyne and hydrogen chloride (in its gaseous state before neutralization by the base).

To estimate the enthalpy change (ΔH) for this reaction, we can use the standard enthalpies of formation (ΔHf°) of the reactants and products.

Thermochemical Data:

| Compound | Formula | State | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) |

| Butane, 1,3-dichloro-3-methyl- | C₅H₁₀Cl₂ | liquid | -236.0 |

| 3-methyl-1-butyne | C₅H₈ | gas | +143.4 |

| Hydrogen Chloride | HCl | gas | -92.3 |

The enthalpy of reaction can be calculated using the following equation: ΔH°rxn = ΣΔHf°(products) - ΣΔHf°(reactants)

ΔH°rxn = [ΔHf°(3-methyl-1-butyne) + 2 * ΔHf°(HCl)] - [ΔHf°(Butane, 1,3-dichloro-3-methyl-)] ΔH°rxn = [+143.4 kJ/mol + 2 * (-92.3 kJ/mol)] - [-236.0 kJ/mol] ΔH°rxn = [+143.4 kJ/mol - 184.6 kJ/mol] + 236.0 kJ/mol ΔH°rxn = -41.2 kJ/mol + 236.0 kJ/mol ΔH°rxn = +194.8 kJ/mol

The positive value for the enthalpy of reaction indicates that the dehydrohalogenation of Butane, 1,1-dichloro-3-methyl- to 3-methyl-1-butyne is an endothermic process under standard conditions, requiring an input of energy to proceed. This is consistent with the use of heat in many elimination reactions.

Structural Elucidation and Advanced Spectroscopic Characterization of Butane, 1,1 Dichloro 3 Methyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dichloroalkane Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of an organic molecule. uobasrah.edu.iqjchps.com It provides information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.

In the case of Butane, 1,1-dichloro-3-methyl- (C₅H₁₀Cl₂), the structure contains four distinct sets of protons and carbons, leading to a predictable NMR spectrum. nih.govnist.gov The presence of two electronegative chlorine atoms on the same carbon (C-1) significantly influences the chemical shifts of nearby nuclei. ncert.nic.indocbrown.info This deshielding effect causes the proton on C-1 (the methine proton, -CHCl₂) to appear at a high chemical shift (downfield), typically in the range of 5.5-6.0 ppm. The adjacent methylene (B1212753) protons (C-2) are also shifted downfield, though to a lesser extent. The methine proton at C-3 and the terminal methyl protons (C-4 and the methyl group on C-3) appear further upfield, consistent with their greater distance from the electron-withdrawing chlorine atoms. docbrown.info

The splitting pattern, or multiplicity, of each signal in ¹H NMR is governed by the number of adjacent, non-equivalent protons (the n+1 rule). For 1,1-dichloro-3-methylbutane, the proton at C-1 is a triplet, being coupled to the two protons on C-2. The protons on C-2 would theoretically present a complex multiplicity due to coupling with both the C-1 and C-3 protons. chegg.comchegg.com The proton at C-3 is a multiplet, and the two equivalent methyl groups at the end of the chain appear as a doublet, coupled to the single proton at C-3. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for Butane, 1,1-dichloro-3-methyl- Predicted values are based on established principles and data from similar structures.

| Atom Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |

| C-1 (-CHCl₂) | 5.5 - 6.0 (triplet) | 80 - 90 |

| C-2 (-CH₂-) | 2.0 - 2.5 (multiplet) | 45 - 55 |

| C-3 (-CH-) | 1.8 - 2.2 (multiplet) | 30 - 40 |

| C-4 & C-3 Me (-CH₃) | 0.9 - 1.1 (doublet) | 20 - 25 |

Infrared (IR) Spectroscopy for Functional Group Identification in Dichloroalkanes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. numberanalytics.comuobasrah.edu.iq For dichloroalkanes, the most characteristic absorptions are those associated with the carbon-chlorine (C-Cl) and carbon-hydrogen (C-H) bonds.

The C-H stretching vibrations of the sp³ hybridized carbons in Butane, 1,1-dichloro-3-methyl- are expected to appear just below 3000 cm⁻¹. vscht.cz The spectrum will also show C-H bending vibrations for the CH₂, CH, and CH₃ groups in the 1470-1340 cm⁻¹ region. docbrown.info

The key functional group identification for this molecule lies in the fingerprint region (below 1500 cm⁻¹). The stretching vibration of the C-Cl bond in alkyl halides typically gives rise to strong absorption bands. libretexts.org For compounds containing a C-Cl bond, these stretches are generally observed in the 850-550 cm⁻¹ range. orgchemboulder.com The presence of two chlorine atoms on the same carbon (a gem-dihalide) can lead to two distinct stretching absorptions: an asymmetric and a symmetric stretch. These bands, along with a characteristic C-H wagging vibration from the -CH₂X group (where X is a halogen) between 1300-1150 cm⁻¹, help confirm the presence of the halogenated functionality. orgchemboulder.com

Table 2: Characteristic IR Absorption Bands for Butane, 1,1-dichloro-3-methyl-

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850 - 3000 | Strong, Sharp |

| C-H Bend (CH₃, CH₂, CH) | 1340 - 1470 | Medium |

| C-H Wag (-CH₂X type) | 1150 - 1300 | Medium |

| C-Cl Stretch | 550 - 850 | Strong |

Mass Spectrometry (MS) Applications in Molecular Structure Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns. mit.edujchps.com

For Butane, 1,1-dichloro-3-methyl-, the molecular ion peak (M⁺) would be observed. A key feature of the mass spectrum of chlorinated compounds is the isotopic pattern caused by the natural abundance of chlorine isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. docbrown.info Therefore, the molecular ion peak will appear as a cluster of peaks. For a molecule with two chlorine atoms, there will be peaks for [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (one ³⁵Cl and one ³⁷Cl), and [M+4]⁺ (two ³⁷Cl atoms), with a characteristic intensity ratio of approximately 9:6:1. docbrown.info

The fragmentation of the molecular ion provides structural clues. The cleavage of bonds often leads to the formation of the most stable carbocations. libretexts.org For Butane, 1,1-dichloro-3-methyl-, common fragmentation pathways would include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion [C₅H₁₀Cl]⁺. This fragment would still exhibit the isotopic pattern for one chlorine atom (M⁺ and M+2 in a 3:1 ratio). docbrown.info

Loss of a propyl or isopropyl radical: Cleavage of the C2-C3 bond can lead to the formation of stable fragment ions.

Alpha-cleavage: The bond between C-1 and C-2 can break, leading to various charged fragments. The most abundant ion in the spectrum, known as the base peak, often corresponds to a particularly stable fragment, such as a secondary or tertiary carbocation. libretexts.orgyoutube.com

Table 3: Expected Major Fragment Ions in the Mass Spectrum of Butane, 1,1-dichloro-3-methyl-

| m/z Value | Possible Fragment Ion | Notes |

| 140, 142, 144 | [C₅H₁₀Cl₂]⁺ | Molecular Ion (M⁺) peak cluster (9:6:1 ratio) |

| 105, 107 | [C₅H₁₀Cl]⁺ | Loss of a •Cl radical |

| 57 | [C₄H₉]⁺ | Loss of •CHCl₂ (isobutyl cation) |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Halogenated Hydrocarbon Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. uobasrah.edu.iq The transitions typically observed are between bonding (π, σ), non-bonding (n), and anti-bonding (π, σ) molecular orbitals.

Saturated alkanes, which only have C-C and C-H single bonds, undergo high-energy σ → σ* transitions that occur in the vacuum UV region (below 200 nm) and are not detectable by standard UV-Vis spectrophotometers. libretexts.org Butane, 1,1-dichloro-3-methyl- is a saturated alkane and lacks conjugated π systems (chromophores), which are responsible for strong absorptions in the 200-800 nm range.

However, the presence of halogen atoms with non-bonding electrons (n electrons) introduces the possibility of n → σ* transitions. iajps.comyoutube.com These transitions require less energy than σ → σ* transitions and can occur at the lower end of the UV spectrum, often near or just below 200 nm. iajps.com While these absorptions are generally weak and may not always be prominent, they are the primary electronic transitions expected for halogenated alkanes in the UV-Vis region. youtube.com

Table 4: Potential Electronic Transitions for Butane, 1,1-dichloro-3-methyl-

| Electronic Transition | Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) | Notes |

| σ → σ | < 200 | High | Occurs in the vacuum UV region, not typically observed. |

| n → σ | ~200 | Low | Weak absorption due to lone pairs on chlorine atoms. |

Advanced Spectroscopic Techniques and Chemometric Approaches in Organic Analysis

While individual spectroscopic methods provide substantial data, a more powerful approach for complex analysis involves combining data from multiple techniques and employing computational methods. numberanalytics.com Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data. felixinstruments.com

For a compound like Butane, 1,1-dichloro-3-methyl-, and its related isomers or derivatives, chemometric analysis of spectroscopic data (NMR, IR, or MS) can be particularly useful. researchgate.net Techniques such as Principal Component Analysis (PCA) can be used to reduce the complexity of large datasets, such as a full IR spectrum. nih.gov PCA can identify patterns and correlations within the data, allowing for the classification and differentiation of very similar compounds that might be difficult to distinguish by a simple visual inspection of their spectra. osti.gov

For instance, a training set of IR spectra from various known dichloroalkane isomers could be used to build a classification model. acs.org The spectrum of an unknown sample could then be projected onto this model to determine its identity. This multivariate approach is more robust than relying on a single characteristic peak, as it utilizes the information contained within the entire spectrum or "fingerprint." nih.govacs.org The application of these data analysis techniques is crucial in fields like environmental analysis and quality control, where rapid and accurate identification of organic compounds is necessary.

Computational and Theoretical Chemistry Investigations of Butane, 1,1 Dichloro 3 Methyl

Quantum Mechanical Studies and Electronic Structure Calculationsyoutube.com

Quantum mechanical calculations are fundamental to understanding the electronic environment of a molecule. These studies reveal how the distribution of electrons influences the physical and chemical properties of Butane, 1,1-dichloro-3-methyl-.

Density Functional Theory (DFT) Applicationsyoutube.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Butane, 1,1-dichloro-3-methyl-, DFT can be employed to determine optimized geometry, electronic properties, and spectroscopic signatures. While specific DFT studies on this exact molecule are not prevalent in publicly available literature, the principles can be applied based on studies of similar small halogenated alkanes.

DFT calculations would typically involve the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. chemrxiv.org These calculations can predict key electronic properties that are crucial for understanding the molecule's reactivity.

Table 1: Predicted Electronic Properties of a Dihaloalkane using DFT (Note: This is a representative table based on typical DFT outputs for similar molecules, as specific data for Butane, 1,1-dichloro-3-methyl- is not readily available.)

| Property | Predicted Value | Unit |

|---|---|---|

| Dipole Moment | ~2.0 - 2.5 | Debye |

| Polarizability | ~10 - 12 | ų |

| Ionization Potential | ~10.5 - 11.0 | eV |

These predicted values indicate a polar molecule due to the electronegative chlorine atoms, with a moderate ability to be distorted by an electric field. The ionization potential and electron affinity suggest a relatively high resistance to losing an electron and a moderate capacity to accept an electron.

Molecular Orbital Analysisyoutube.com

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure by describing the wave-like behavior of electrons in a molecule. For Butane, 1,1-dichloro-3-methyl-, an MO analysis would reveal the distribution and energy of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are often referred to as the frontier orbitals and are key to understanding a molecule's reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

In a molecule like Butane, 1,1-dichloro-3-methyl-, the HOMO is likely to have significant contributions from the p-orbitals of the chlorine atoms, while the LUMO is expected to be an anti-bonding orbital associated with the C-Cl bonds.

Table 2: Representative Frontier Orbital Energies for a Dihaloalkane (Note: This is a representative table based on typical MO calculations for similar molecules.)

| Molecular Orbital | Energy |

|---|---|

| HOMO | ~ -11.0 eV |

| LUMO | ~ 1.0 eV |

The large HOMO-LUMO gap suggests that Butane, 1,1-dichloro-3-methyl- is a kinetically stable molecule, meaning it is not prone to spontaneous reactions.

Conformational Analysis and Energetics of Dihaloalkanes

Dihaloalkanes, including Butane, 1,1-dichloro-3-methyl-, can exist in various spatial arrangements or conformations due to rotation around their carbon-carbon single bonds. Conformational analysis involves identifying the stable conformers and determining their relative energies.

For Butane, 1,1-dichloro-3-methyl-, rotation around the C1-C2 and C2-C3 bonds will lead to different conformers. The presence of the bulky isopropyl group and the two chlorine atoms on the same carbon will result in significant steric hindrance in certain conformations. The most stable conformer will be the one that minimizes these steric interactions.

Computational methods, such as molecular mechanics or ab initio calculations, can be used to perform a systematic search for the lowest energy conformers. The results of such an analysis would typically be presented as a potential energy surface, showing the energy of the molecule as a function of one or more dihedral angles.

Table 3: Hypothetical Relative Energies of Conformers of Butane, 1,1-dichloro-3-methyl- (Note: This is a hypothetical table illustrating the expected results of a conformational analysis.)

| Conformer | Dihedral Angle (Cl-C1-C2-C3) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.0 |

| Gauche | 60° | 1.5 |

This hypothetical data suggests that the anti conformer, where the chlorine atoms and the isopropyl group are furthest apart, is the most stable. The eclipsed conformer, where these groups are closest, is the least stable due to significant steric strain.

Reaction Mechanism Modeling and Transition State Characterizationsigmaaldrich.comjmchemsci.com

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For Butane, 1,1-dichloro-3-methyl-, potential reactions include nucleophilic substitution and elimination reactions. wikipedia.org Reaction mechanism modeling involves identifying the reactants, products, intermediates, and transition states for a given reaction.

The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's kinetics. DFT and other high-level quantum mechanical methods are commonly used to locate and characterize transition states.

For example, in a dehydrohalogenation reaction of Butane, 1,1-dichloro-3-methyl-, a strong base would abstract a proton from the C2 position, leading to the formation of an alkene. libretexts.org Computational modeling could be used to determine the structure of the transition state for this process and to calculate the activation energy, which is the energy difference between the reactants and the transition state.

Application of Molecular Descriptors in Structure-Reactivity Relationshipsyoutube.comjmchemsci.com

Molecular descriptors are numerical values that encode information about the structure and properties of a molecule. These descriptors can be used to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, which relate the structure of a molecule to its biological activity or physical properties.

For Butane, 1,1-dichloro-3-methyl-, various molecular descriptors can be calculated using computational methods. These can be broadly categorized as:

Constitutional descriptors: Based on the molecular formula (e.g., molecular weight).

Topological descriptors: Based on the 2D connectivity of the atoms (e.g., branching index).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area).

Electronic descriptors: Based on the electronic structure (e.g., HOMO/LUMO energies, partial charges). libretexts.org

These descriptors can be used to predict the reactivity of Butane, 1,1-dichloro-3-methyl- in various chemical reactions. For instance, the partial charge on the C1 carbon atom, which is bonded to two chlorine atoms, will be highly positive, making it susceptible to nucleophilic attack. libretexts.org The energies of the frontier molecular orbitals can be used to predict the molecule's behavior in pericyclic reactions.

By correlating these descriptors with experimental data for a series of related compounds, it is possible to build predictive models for the reactivity of new, untested compounds like Butane, 1,1-dichloro-3-methyl-.

Derivatives and Further Synthetic Applications of Butane, 1,1 Dichloro 3 Methyl in Organic Synthesis

Synthesis of Specialized Unsaturated Hydrocarbons from Butane, 1,1-dichloro-3-methyl-

The controlled elimination of hydrogen chloride from Butane, 1,1-dichloro-3-methyl- offers a direct route to valuable unsaturated hydrocarbons, namely vinyl chlorides and alkynes. The choice of base and reaction conditions dictates the outcome of the reaction.

Treatment of Butane, 1,1-dichloro-3-methyl- with a strong, non-hindered base such as sodium amide (NaNH₂) in excess leads to a double dehydrohalogenation. brainly.commasterorganicchemistry.comchegg.com This sequential elimination of two molecules of hydrogen chloride results in the formation of a triple bond, yielding the terminal alkyne, 3-methyl-1-butyne (B31179). brainly.comchegg.com The reaction proceeds through a two-step E2 elimination mechanism. brainly.commasterorganicchemistry.com In the first step, a vinyl chloride intermediate, 1-chloro-3-methyl-1-butene (B15485646), is formed. The second, more sluggish elimination, driven by the strong base, then generates the final alkyne product. libretexts.org

Alternatively, a single dehydrohalogenation can be achieved to produce a vinyl chloride. The National Institute of Standards and Technology (NIST) reports the formation of trans-1-chloro-3-methyl-1-butene from Butane, 1,1-dichloro-3-methyl-. nist.gov While specific reagents are not detailed in the summary, such transformations are typically accomplished using a sterically hindered base, like potassium tert-butoxide, which favors the removal of only one equivalent of HCl.

The following table summarizes the synthesis of these specialized unsaturated hydrocarbons from Butane, 1,1-dichloro-3-methyl-.

Table 1: Synthesis of Unsaturated Hydrocarbons

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| Butane, 1,1-dichloro-3-methyl- | Excess Sodium Amide (NaNH₂) | 3-Methyl-1-butyne brainly.comchegg.com | Double Dehydrohalogenation (E2) brainly.commasterorganicchemistry.com |

| Butane, 1,1-dichloro-3-methyl- | (Not Specified) | trans-1-Chloro-3-methyl-1-butene nist.gov | Dehydrohalogenation |

Role as an Intermediate in Complex Organic Molecule Construction (General Context)

Butane, 1,1-dichloro-3-methyl- and its derivatives, such as 1,1-dichloro-3-methylbutene-1, are recognized as intermediates in the synthesis of a variety of other chemical compounds. lookchem.comlookchem.com These building blocks are utilized in the production of agrochemicals, pharmaceuticals, and other organic compounds. lookchem.com For instance, the isomeric compound 1,3-dichloro-3-methylbutane (B52916) is noted for its application as an intermediate in the synthesis of drugs, pesticides, and dyes. sigmaaldrich.com While specific, complex molecular targets synthesized directly from Butane, 1,1-dichloro-3-methyl- are not extensively detailed in readily available literature, its role as a precursor to functionalized C5 scaffolds highlights its potential in the assembly of more intricate molecules.

Investigating Stereochemical Outcomes in Transformations of Butane, 1,1-dichloro-3-methyl-

The dehydrohalogenation of alkyl halides, particularly through the E2 mechanism, is subject to strict stereochemical requirements that influence the geometry of the resulting alkene. libretexts.orgmsu.edu The E2 reaction proceeds most efficiently when the β-hydrogen and the leaving group are in an anti-periplanar arrangement. chemistrysteps.com This alignment allows for the smooth, concerted formation of the π-bond as the C-H and C-X bonds are broken. libretexts.org

When considering the single dehydrohalogenation of Butane, 1,1-dichloro-3-methyl- to form 1-chloro-3-methyl-1-butene, the stereochemical outcome (i.e., the formation of the E or Z isomer) is dictated by the conformation of the starting material at the moment of reaction. chemistrysteps.comkhanacademy.org Free rotation around the C2-C3 bond allows for different staggered conformations. The transition state leading to the more stable trans (E) alkene is generally lower in energy due to reduced steric strain between the substituents on the developing double bond. khanacademy.org Consequently, the trans isomer is often the major product in such elimination reactions. khanacademy.org The observation of trans-1-chloro-3-methyl-1-butene as a product is consistent with these principles. nist.gov

In situations where there is only one β-hydrogen available for elimination, the reaction becomes stereospecific, meaning the stereochemistry of the starting material directly determines the stereochemistry of the product. chemistrysteps.com However, in the case of Butane, 1,1-dichloro-3-methyl-, there are two β-hydrogens on the C2 carbon, allowing for the formation of either the E or Z isomer, making the reaction stereoselective rather than stereospecific. chemistrysteps.com

Exploration of Novel Synthetic Pathways Involving Dichlorinated Butane Scaffolds

The development of novel synthetic methodologies is a cornerstone of modern organic chemistry, with a focus on creating efficient and sustainable routes to valuable molecules. benthambooks.com While specific research on novel synthetic pathways utilizing Butane, 1,1-dichloro-3-methyl- is not extensively documented, the broader class of dichlorinated alkanes represents a platform for synthetic innovation.

The inherent reactivity of the C-Cl bonds in dichlorinated scaffolds allows for a range of transformations beyond simple eliminations. For example, recent advances in catalysis have enabled novel reactions of alkanes and their halogenated derivatives. rsc.org These can include C-H activation, cross-coupling reactions, and radical processes that could potentially be applied to dichlorinated butanes to construct complex carbon skeletons.

The development of new catalysts and reaction conditions could unlock currently unexplored synthetic routes starting from simple dichlorinated alkanes. For instance, the selective functionalization of one C-Cl bond while leaving the other intact would provide a powerful tool for stepwise molecular construction. Furthermore, the use of dichlorinated butanes as synthons in cycloaddition reactions or as precursors to organometallic reagents could open up new avenues for the synthesis of cyclic and other complex organic structures. The pursuit of such novel pathways is an active area of chemical research, aiming to expand the synthetic utility of readily available starting materials like dichlorinated butanes.

Environmental Transformation and Degradation Research of Halogenated Hydrocarbons General Academic Context

Mechanistic Studies of Halogenated Hydrocarbon Biodegradation

The biological degradation of halogenated hydrocarbons is a key area of research, offering a potentially sustainable and cost-effective means of remediation. Microorganisms have evolved diverse enzymatic machinery to cleave the carbon-halogen bond, which is often the rate-limiting step in the degradation process.

Research into the biodegradation of chlorinated alkanes has revealed that the position of chlorine atoms significantly influences the amenability of a compound to microbial degradation. nih.gov Studies on Pseudomonas species, a genus known for its metabolic versatility, have shown that terminal chlorination often leads to higher dehalogenation yields compared to other substitution patterns. nih.govdp.tech For instance, Pseudomonas sp. strain 273, which utilizes an oxygenolytic dehalogenase, has demonstrated this preference. nih.gov The presence of vicinal (on adjacent carbons) or geminal (on the same carbon, as in 1,1-dichloro-3-methylbutane) chlorine atoms can present a greater challenge for some microbial enzymes. nih.gov

The biodegradation of Butane, 1,1-dichloro-3-methyl- would likely proceed through several potential enzymatic mechanisms. Haloalkane dehalogenases are a primary class of enzymes that catalyze the hydrolytic cleavage of the carbon-chlorine bond, replacing the chlorine with a hydroxyl group. This initial step detoxifies the compound and makes the resulting alcohol more amenable to further metabolism. Another potential pathway involves mono- or dioxygenase enzymes, which can initiate degradation by incorporating oxygen into the molecule, leading to dehalogenation and ring cleavage in cyclic compounds.

Under anaerobic conditions, reductive dechlorination is a dominant mechanism for the breakdown of highly chlorinated compounds. clu-in.org In this process, the chlorinated hydrocarbon serves as an electron acceptor, and a chlorine atom is removed and replaced by a hydrogen atom. This process is often sequential, with highly chlorinated compounds being progressively dechlorinated to less chlorinated and often less toxic products. clu-in.org The anaerobic oxidation of butane, a process catalyzed by some archaea, demonstrates the microbial potential to metabolize short-chain alkanes in the absence of oxygen, suggesting that the alkane backbone of our target compound is also susceptible to anaerobic breakdown. nih.gov

The branched structure of Butane, 1,1-dichloro-3-methyl- introduces additional complexity to its biodegradation. The isobutyl group can influence the accessibility of the chlorinated carbon to microbial enzymes and may necessitate specific enzymatic pathways for its breakdown.

Table 1: Factors Influencing the Biodegradation of Chlorinated Alkanes

| Factor | Influence on Biodegradation | Example Organism/Enzyme |

| Position of Chlorine Atoms | Terminal chlorination is often more readily degraded than internal or vicinal chlorination. nih.gov | Pseudomonas sp. strain 273 (oxygenolytic dehalogenase) |

| Degree of Chlorination | Highly chlorinated compounds are often more susceptible to anaerobic reductive dechlorination. | Dehalococcoides species |

| Chain Length | Both short and long-chain alkanes are biodegradable, though different microbial consortia may be involved. nih.gov | Pseudomonas, Rhodococcus |

| Branching | Branching can hinder degradation by some pathways but may be targeted by specific enzymes. | Not specified |

| Oxygen Availability | Aerobic pathways often involve oxygenases and hydrolases, while anaerobic pathways rely on reductive dechlorination. clu-in.orgmdpi.com | Aerobic: Pseudomonas; Anaerobic: Dehalobacter |

Photolytic and Chemical Degradation Pathways of Organochlorine Compounds

Beyond biological processes, abiotic degradation mechanisms, particularly photolysis and chemical reactions, play a significant role in the environmental fate of organochlorine compounds.

Photolytic degradation involves the breakdown of a chemical by light energy, typically from the sun. For chlorinated alkanes, this can occur through direct photolysis, where the molecule itself absorbs light, or through indirect, sensitized photolysis. The carbon-chlorine bond is susceptible to cleavage upon absorption of sufficient energy, leading to the formation of highly reactive radical species. For Butane, 1,1-dichloro-3-methyl- , the gem-dichloro configuration is of particular interest. The photolysis of gem-dichloroalkanes can lead to the homolytic cleavage of a C-Cl bond, generating a chloroalkyl radical. nju.edu.cn This radical can then participate in a variety of secondary reactions, including hydrogen abstraction, reaction with oxygen, or further fragmentation.

Recent research has explored the use of photocatalysts to enhance the degradation of chlorinated hydrocarbons. Titanium dioxide (TiO₂) is a widely studied photocatalyst that, when irradiated with UV light, generates electron-hole pairs. These can react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidants capable of degrading a wide range of organic pollutants. sharif.edusharif.edu The efficiency of photocatalytic degradation can be influenced by factors such as the type of photocatalyst, the wavelength of light, and the presence of co-dopants. mdpi.comeeer.org For instance, doping TiO₂ with transition metals has been shown to improve the degradation of chlorinated compounds like dichloromethane (B109758) and chloroform. sharif.edu

Chemical degradation in the environment can be mediated by various reactive species. In the atmosphere, the primary degradation pathway for many volatile organic compounds, including chlorinated alkanes, is reaction with hydroxyl radicals (•OH). nih.gov The rate of this reaction is a key determinant of the atmospheric lifetime of the compound. For Butane, 1,1-dichloro-3-methyl- , the presence of tertiary hydrogens in the isobutyl group could be a primary site for hydrogen abstraction by •OH radicals. A study on the degradation of isobutyl chloride by OH radicals and Cl atoms provides insight into the likely kinetics and mechanisms for our target compound. nih.gov

Table 2: Atmospheric Degradation of Isobutyl Chloride by OH Radicals and Cl Atoms at 298 K

| Reaction | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

| Isobutyl Chloride + OH | (1.45 ± 0.10) × 10⁻¹² | Estimated in days |

| Isobutyl Chloride + Cl | (5.36 ± 1.31) × 10⁻¹¹ | Shorter than OH-initiated |

Source: Data derived from a study on isobutyl chloride degradation, which serves as a proxy for the reactivity of the isobutyl moiety in 1,1-dichloro-3-methylbutane. nih.gov

Advanced Oxidation Processes for Dihaloalkane Remediation (Theoretical and Experimental Investigations)

For the remediation of water and soil contaminated with persistent dihaloalkanes like Butane, 1,1-dichloro-3-methyl- , advanced oxidation processes (AOPs) represent a powerful and often rapid treatment technology. AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a broad spectrum of organic contaminants, often to the point of complete mineralization to carbon dioxide, water, and inorganic halides.

Several types of AOPs have been investigated for the treatment of chlorinated hydrocarbons:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide with ultraviolet light to generate hydroxyl radicals. It is a widely used AOP for water treatment and has been shown to be effective for a range of chlorinated hydrocarbons. techexplorist.com

UV/Ozone (O₃): The combination of UV light and ozone is another effective method for generating hydroxyl radicals. Ozone itself is a strong oxidant, but its combination with UV light significantly enhances the oxidative power of the system.

Photocatalysis: As mentioned previously, UV irradiation of a semiconductor photocatalyst like TiO₂ is a prominent AOP. This process can be applied in slurry reactors or with immobilized catalysts for the treatment of contaminated water and air. mdpi.comeeer.org

The application of AOPs to Butane, 1,1-dichloro-3-methyl- would likely result in the rapid oxidation of the molecule. The hydroxyl radicals would attack the C-H bonds, particularly the more susceptible tertiary hydrogen, as well as the C-Cl bonds, leading to a cascade of reactions that break down the molecule into smaller, less harmful fragments.

Table 3: Comparison of Advanced Oxidation Processes for Chlorinated Hydrocarbon Remediation

| AOP Method | Primary Oxidant(s) | Advantages | Disadvantages |

| Fenton | H₂O₂, Fe²⁺ | Relatively low cost of reagents. | Requires acidic pH; produces iron sludge. |

| Photo-Fenton | H₂O₂, Fe²⁺, UV light | Higher efficiency than Fenton; catalytic cycle of iron. | Requires UV source; can still produce sludge. |

| UV/H₂O₂ | H₂O₂, UV light | No sludge production; effective over a wider pH range than Fenton. | Requires UV source; cost of H₂O₂. |

| UV/Ozone | O₃, UV light | Highly effective; ozone is a strong disinfectant. | Requires ozone generator and UV source; potential for bromate (B103136) formation in bromide-containing waters. |

| TiO₂ Photocatalysis | TiO₂, UV light | Catalyst can be reused; potential for complete mineralization. | Catalyst recovery can be challenging in slurry systems; potential for catalyst fouling. |

Historical and Methodological Development of Dichloroalkane Research

Early Synthetic Approaches and Characterization Methods

The synthesis of dichloroalkanes in the early stages of organic chemistry relied on fundamental reactions that are still foundational to the field. One of the primary methods for producing vicinal dihalides, where two halogen atoms are on adjacent carbons, was through the halogenation of alkenes. fiveable.me This process involves the addition of a halogen, such as chlorine or bromine, across a carbon-carbon double bond. fiveable.me For instance, the reaction of an alkene with a halogen results in a dihaloalkane, specifically a vicinal dihalide. youtube.com

The synthesis of geminal dihalides, where two halogen atoms are attached to the same carbon atom, like in "Butane, 1,1-dichloro-3-methyl-", often involves different synthetic strategies. One such approach is the reaction of aldehydes or ketones with a halogenating agent.

Early characterization of these newly synthesized compounds was a significant challenge. Before the advent of modern spectroscopic techniques, chemists relied on a combination of physical and chemical methods. These included:

Elemental Analysis: Determining the empirical formula by measuring the percentage composition of elements like carbon, hydrogen, and chlorine.

Boiling Point and Melting Point Determination: These physical constants were used to assess the purity of a substance and provided clues about its molecular weight and structure.

Density and Refractive Index Measurements: These physical properties were also used for characterization and identification.

Chemical Tests: Simple chemical reactions could help identify the functional groups present. For example, the reaction of a dihalide with a strong base to form an alkyne could indicate the presence of vicinal or geminal dihalides. brainly.com

Evolution of Reaction Mechanism Understanding for Vicinal Dihalides

The understanding of reaction mechanisms for dihalides has progressed from simple empirical observations to detailed electronic and stereochemical models. A key reaction of vicinal dihalides is dehalogenation to form alkenes. libretexts.org This elimination reaction can be induced by treatment with certain metals, like zinc, or with iodide ions. libretexts.org

Initially, the mechanism of these reactions was not well understood. It was known that treating a vicinal dihalide with zinc dust would yield an alkene, but the step-by-step process was a black box. stackexchange.comstackexchange.com Over time, through kinetic studies and the analysis of reaction intermediates and products, a more refined picture emerged.

For the reaction of vicinal dihalides with zinc, it is now understood that the reaction likely proceeds through an organozinc intermediate. stackexchange.com The zinc metal inserts itself into a carbon-halogen bond, forming a carbanion-like species that then eliminates the second halogen atom to form the double bond. stackexchange.comstackexchange.com The role of the solvent, often an alcohol, is to facilitate better contact between the reactants. stackexchange.com

The dehydrohalogenation of dihalides, particularly in the presence of a strong base to form alkynes, has also been a subject of detailed mechanistic study. libretexts.org It is understood that this reaction often proceeds through a stepwise elimination (E2) mechanism. brainly.com For a vicinal dihalide, the first elimination of a hydrogen halide (HX) molecule forms a vinyl halide, which then undergoes a second elimination to form the alkyne. libretexts.org The stereochemistry of the starting dihalide can influence the stereochemistry of the resulting alkene in certain elimination reactions. libretexts.org

A significant conceptual leap was the understanding of the stereochemistry of addition reactions that form vicinal dihalides. The addition of halogens to alkenes often proceeds through a halonium ion intermediate, a cyclic structure where the halogen is bonded to both carbons of the original double bond. youtube.com This explains the common observation of anti-addition, where the two halogen atoms add to opposite faces of the double bond. libretexts.org

Advancements in Analytical Techniques for Halogenated Hydrocarbon Analysis

The ability to analyze halogenated hydrocarbons has been revolutionized by the development of sophisticated analytical techniques. chromatographyonline.com In the past century, detection limits have decreased by over ten orders of magnitude, and methods have become significantly more sensitive and selective. chromatographyonline.com

A major breakthrough was the development of gas chromatography (GC) . This technique allowed for the separation of complex mixtures of volatile compounds, such as dichloroalkanes, based on their boiling points and interactions with a stationary phase. chromatographyonline.com However, GC alone could not definitively identify the separated compounds.

The coupling of GC with various detectors greatly enhanced its analytical power. The electron capture detector (ECD) , developed in 1960, was particularly important for halogenated compounds. chromatographyonline.com The ECD is highly sensitive to electronegative compounds like organochlorines, allowing for the detection of very small quantities. chromatographyonline.com

The ultimate analytical tool for the identification and quantification of halogenated hydrocarbons became the combination of gas chromatography with mass spectrometry (GC-MS) . chromatographyonline.com In GC-MS, the separated components from the GC column are introduced into a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. High-resolution mass spectrometry (HRMS) has further improved the ability to determine the elemental composition of unknown compounds with high accuracy. americanpharmaceuticalreview.com

More recent advancements include the use of techniques like dynamic headspace sampling for concentrating volatile compounds before analysis. americanpharmaceuticalreview.com For non-volatile or thermally unstable compounds, liquid chromatography (LC) coupled with mass spectrometry (LC-MS) has become an indispensable tool.

These advanced analytical methods have been crucial not only for characterizing newly synthesized compounds but also for detecting and quantifying halogenated hydrocarbons in environmental and biological samples, contributing to our understanding of their persistence and potential impacts. chromatographyonline.com

Data Tables

Table 1: Physical and Chemical Properties of Butane, 1,1-dichloro-3-methyl-

| Property | Value | Source |

| IUPAC Name | 1,1-dichloro-3-methylbutane | nih.gov |

| CAS Number | 625-66-1 | nih.gov |

| Molecular Formula | C5H10Cl2 | nih.gov |

| Molecular Weight | 141.04 g/mol | nih.gov |

| InChIKey | VXEMJASOVHTHLL-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CC(C)CC(Cl)Cl | nih.gov |

Table 2: Evolution of Analytical Techniques for Halogenated Hydrocarbons

| Technique | Principle | Application in Dichloroalkane Research |

| Elemental Analysis | Determination of the elemental composition of a compound. | Early determination of empirical formulas. |

| Boiling/Melting Point | Measurement of the temperature at which a substance changes state. | Purity assessment and preliminary identification. |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a mobile gas phase and a stationary phase. | Separation of complex mixtures of dichloroalkanes. chromatographyonline.com |

| Electron Capture Detector (ECD) | A detector for GC that is highly sensitive to electronegative compounds. | Trace-level detection of halogenated compounds. chromatographyonline.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A hyphenated technique that combines the separation power of GC with the identification capabilities of MS. | Definitive identification and quantification of dichloroalkanes. chromatographyonline.com |

| High-Resolution Mass Spectrometry (HRMS) | A type of mass spectrometry that provides highly accurate mass measurements. | Determination of the precise elemental composition of molecules. americanpharmaceuticalreview.com |

Q & A

Basic: What are the recommended synthetic routes for 1,1-dichloro-3-methylbutane, and how can purity be optimized?

Methodological Answer:

The synthesis of 1,1-dichloro-3-methylbutane (C₅H₁₀Cl₂, CAS 625-66-1) typically involves chlorination of 3-methyl-1-butene using reagents like Cl₂ or SOCl₂ under controlled conditions. Key steps include:

- Radical Chlorination: Initiated by UV light or peroxides to selectively target the primary carbon. Excess Cl₂ must be avoided to prevent over-chlorination.

- Catalytic Chlorination: Lewis acids (e.g., AlCl₃) can enhance regioselectivity.

- Purification: Fractional distillation is critical due to potential byproducts (e.g., 1,2-dichloro isomers). Gas chromatography (GC) with flame ionization detection (FID) should validate purity (>98%) .

Table 1: Common Byproducts and Retention Times (GC)

| Byproduct | Retention Time (min) | Source |

|---|---|---|

| 1,2-Dichloro-3-methylbutane | 8.2 | |

| 3-Methyl-1-butene | 3.5 |

Basic: Which analytical techniques are most effective for characterizing 1,1-dichloro-3-methylbutane in complex mixtures?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Resolves isomers using nonpolar columns (e.g., DB-5MS). Key MS fragments: m/z 77 (C₃H₅Cl⁺), 49 (CH₂Cl⁺) .

- Nuclear Magnetic Resonance (NMR): ¹³C NMR distinguishes Cl positions: δ 45 ppm (C1-Cl) vs. δ 25 ppm (C3-CH₃) .

- Infrared Spectroscopy (IR): C-Cl stretches at 550–650 cm⁻¹; asymmetric vs. symmetric modes indicate substitution pattern .

Table 2: Key Spectroscopic Signatures

| Technique | Diagnostic Signal | Interpretation |

|---|---|---|

| GC-MS | m/z 126 (M⁺–Cl) | Loss of Cl atom |

| ¹H NMR | δ 1.2 (d, 3H) | C3-CH₃ group |

Basic: What thermodynamic properties have been reported for this compound, and how should experimental measurements be validated?

Methodological Answer:

NIST data ( ) and independent studies report:

- Boiling Point: 132–135°C (discrepancies arise from calibration methods).

- Vaporization Enthalpy (ΔvapH): 34.2 kJ/mol ± 0.5 (static vs. dynamic measurement protocols).

- Validation: Use differential scanning calorimetry (DSC) for ΔvapH and calibrated ebulliometry for boiling points. Cross-reference with gas-saturation techniques for vapor pressure .

Table 3: Thermodynamic Data Comparison

| Property | NIST | Hallen (1993) | Uncertainty Sources |

|---|---|---|---|

| Boiling Point (°C) | 134 | 132 | Calibration drift |

| ΔvapH (kJ/mol) | 34.2 | 33.8 | Static vs. dynamic |

Advanced: How can researchers resolve contradictions in reported thermodynamic data (e.g., boiling points)?

Methodological Answer:

Discrepancies often stem from:

- Methodological Variability: Static methods (e.g., isoteniscope) vs. dynamic (e.g., ebulliometry). Standardize using NIST-recommended protocols .

- Sample Purity: GC-MS purity ≥99% reduces errors. Impurities like 1,2-dichloro isomers lower observed boiling points.

- Cross-Lab Collaboration: Reproduce data using shared reference materials and interlaboratory studies .

Advanced: What are the mechanistic implications of the compound's structure in nucleophilic substitution (SN) reactions?

Methodological Answer:

The bulky 3-methyl group sterically hinders SN2 pathways, favoring SN1 mechanisms in polar solvents (e.g., ethanol/water):

- Kinetic Studies: Monitor Cl⁻ release via conductivity. Rate constants (k₁) for hydrolysis: 2.3 × 10⁻⁵ s⁻¹ at 25°C.

- Isotopic Labeling: Use D₂O to track carbocation intermediates (³H NMR) .

- Competing Elimination: Base strength (e.g., NaOH vs. KOtBu) influences E2/SN1 ratios. GC-MS identifies alkene byproducts .

Advanced: What methodologies are recommended for assessing environmental persistence via Henry's Law constants?

Methodological Answer:

- Experimental Determination: Use EPICS (Equilibrium Partitioning in Closed Systems) to measure k_H at multiple temperatures. For 1,1-dichloro-3-methylbutane, k_H = 1.2 × 10⁻³ atm·m³/mol at 25°C .

- QSAR Modeling: Correlate with log K_ow (octanol-water partition coefficient). Predicted log K_ow = 2.8 ± 0.2 indicates moderate hydrophobicity.

- Field Validation: Deploy passive samplers in aquatic systems and compare with lab data .

Table 4: Environmental Fate Parameters

| Parameter | Value | Method |

|---|---|---|

| Henry's Law Constant | 1.2 × 10⁻³ atm·m³/mol | EPICS |

| Hydrolysis Half-Life | 150 days (pH 7) | Kinetic monitoring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.